Cas no 1667-04-5 (2-Chloromesitylene)

2-Chloromesitylene Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-1,3,5-trimethylbenzene
- Mesityl Chloride
- 2-Chloromesitylene
- Benzene,2-chloro-1,3,5-trimethyl-
- CHLOROMESITYLENE
- Mesitylene,2-chloro-
- 2,4,6-Trimethylchlorobenzene
- 1-CHLORO-2,4,6-TRIMETHYLBENZENE
- 1,3,5-Trimethyl-2-chlorobenzene
- MESITYL CHLORIDE 95+%
- Mesitylene, 2-chloro-
- Benzene, 2-chloro-1,3,5-trimethyl-
- WDZACGWEPQLKOM-UHFFFAOYSA-N
- 2-chloro-1,3,5-trimethyl-benzene
- Chlormesitylen
- MesitylChloride
- NSC139128
- 2,6-Trimethylchlorobenzene
- 2,6-Trimethylmonochlorobenzene
- 2-Chloro-1,5-trimethylbenzene
- 1-Chloro-2,6-trimethylbenzene
- WDZACGWEPQL
- NSC 139128
- SCHEMBL234943
- AKOS006230375
- WDZACGWEPQLKOM-UHFFFAOYSA-
- CS-0318454
- NSC-139128
- FT-0633747
- A810758
- FS-5795
- BAA66704
- MFCD00045173
- 2,4,6-Trimethylmonochlorobenzene
- 1667-04-5
- M0274
- DTXSID80870900
- InChI=1/C9H11Cl/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3
- D91301
- DB-020936
-
- MDL: MFCD00045173
- Inchi: 1S/C9H11Cl/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3
- InChI Key: WDZACGWEPQLKOM-UHFFFAOYSA-N
- SMILES: ClC1C(C([H])([H])[H])=C([H])C(C([H])([H])[H])=C([H])C=1C([H])([H])[H]
Computed Properties
- Exact Mass: 154.05500
- Monoisotopic Mass: 154.054928
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 99.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 0
- XLogP3: 3.6
Experimental Properties
- Color/Form: Not determined.
- Density: 1.05
- Melting Point: -43.35°C (estimate)
- Boiling Point: 206°C(lit.)
- Flash Point: 99°C
- Refractive Index: 1.5212
- PSA: 0.00000
- LogP: 3.26520
- Solubility: Not determined
2-Chloromesitylene Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H227-H315-H319
- Warning Statement: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- WGK Germany:3
- Safety Instruction: S26; S36/37
-
Hazardous Material Identification:
- Risk Phrases:R22; R36/37/38; R43
2-Chloromesitylene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Chloromesitylene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0274-5G |
Mesityl Chloride |
1667-04-5 | >97.0%(GC) | 5g |
¥1235.00 | 2024-04-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | AT142-1g |
2-Chloromesitylene |
1667-04-5 | 97.0%(GC) | 1g |
¥806.0 | 2022-06-10 | |
eNovation Chemicals LLC | D746337-1g |
Benzene, 2-chloro-1,3,5-trimethyl- |
1667-04-5 | 97.0% | 1g |
$105 | 2024-06-07 | |
Fluorochem | 018387-50g |
2-Chloromesitylene |
1667-04-5 | 98% | 50g |
£394.00 | 2022-03-01 | |
Alichem | A019087280-100g |
2-Chloro-1,3,5-trimethylbenzene |
1667-04-5 | 95% | 100g |
537.32 USD | 2021-06-17 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M861896-5g |
Mesityl Chloride |
1667-04-5 | ≥97%(GC) | 5g |
1,763.10 | 2021-05-17 | |
Aaron | AR001XLT-250mg |
Benzene, 2-chloro-1,3,5-trimethyl- |
1667-04-5 | 97% | 250mg |
$20.00 | 2025-01-21 | |
1PlusChem | 1P001XDH-1g |
Benzene, 2-chloro-1,3,5-trimethyl- |
1667-04-5 | ≥97% | 1g |
$26.00 | 2025-02-19 | |
A2B Chem LLC | AA89109-1g |
2-Chloromesitylene |
1667-04-5 | 98%(GC) | 1g |
$65.00 | 2024-04-20 | |
Crysdot LLC | CD12135239-100g |
2-Chloro-1,3,5-trimethylbenzene |
1667-04-5 | 95+% | 100g |
$527 | 2024-07-24 |
2-Chloromesitylene Related Literature
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Mathieu Lesieur,Alexandra M. Z. Slawin,Catherine S. J. Cazin Org. Biomol. Chem. 2014 12 5586
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Andreas Schmidt,Alireza Rahimi Chem. Commun. 2010 46 2995
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3. Heterogeneous reactions of copper(II) chloride with toluene, p-xylene, and mesityleneC. A. Cummings,D. J. Milner J. Chem. Soc. C 1971 1571
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Victor M. Chernyshev,Ekaterina A. Denisova,Dmitry B. Eremin,Valentine P. Ananikov Chem. Sci. 2020 11 6957
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5. Functionalisation of saturated hydrocarbons. Part 1. Some reactions of a ferrous chloride–chloramine-T complex with hydrocarbonsDerek H. R. Barton,Robyn S. Hay-Motherwell,William B. Motherwell J. Chem. Soc. Perkin Trans. 1 1983 445
Additional information on 2-Chloromesitylene
2-Chloromesitylene: A Comprehensive Overview
2-Chloromesitylene, also known by its CAS No. 1667-04-5, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, with the molecular formula C9H11Cl, belongs to the family of chlorinated aromatic hydrocarbons. Its structure consists of a mesitylene backbone with a chlorine atom substituted at the 2-position, making it a derivative of mesitylene, which itself is a trimer of benzene rings.
The synthesis of 2-Chloromesitylene typically involves chlorination reactions, often utilizing chlorinating agents such as chlorine gas or thionyl chloride in the presence of appropriate catalysts. Recent studies have explored alternative methods to enhance the efficiency and sustainability of its production. For instance, researchers have investigated the use of microwave-assisted synthesis and catalytic systems to minimize reaction times and reduce environmental impact.
In terms of physical properties, 2-Chloromesitylene is characterized by its melting point of approximately -48°C and boiling point around 145°C. It exists as a colorless liquid at room temperature and has a density slightly higher than water. These properties make it suitable for various applications in organic synthesis and material science.
The chemical stability of 2-Chloromesitylene is another area of interest for researchers. Recent findings suggest that under certain conditions, such as high temperatures or exposure to UV light, the compound undergoes decomposition or rearrangement reactions. These insights are crucial for understanding its behavior in industrial processes and for developing safer handling protocols.
2-Chloromesitylene finds applications in the synthesis of various organic compounds, including pharmaceutical intermediates and agrochemicals. Its role as an intermediate in the production of more complex molecules has been well-documented in recent research papers. For example, studies have highlighted its use in the synthesis of heterocyclic compounds, which are essential components in drug discovery.
In addition to its role in organic synthesis, 2-Chloromesitylene has been explored for potential applications in polymer chemistry. Researchers have investigated its ability to act as a monomer or crosslinking agent in polymerization reactions, leading to materials with unique mechanical and thermal properties.
The environmental impact and toxicity profile of 2-Chloromesitylene are areas that have received increasing attention. Recent toxicological studies have assessed its acute and chronic toxicity to various organisms, including aquatic life. These studies are critical for regulatory agencies to establish safe handling guidelines and environmental discharge limits.
In conclusion, 2-Chloromesitylene, with its CAS No. 1667-04-5, is a versatile compound with diverse applications across multiple disciplines. Ongoing research continues to uncover new insights into its synthesis, properties, and potential uses, ensuring its relevance in both academic and industrial settings.
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